![molecular formula C21H21N3O3 B14170759 (5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5174-66-3](/img/structure/B14170759.png)
(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a phenyl group and a benzylidene group containing a diethylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-(diethylamino)benzaldehyde with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated benzylidene groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the diethylamino moiety.
Applications De Recherche Scientifique
(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-[4-(dimethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-[4-(methoxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
5174-66-3 |
|---|---|
Formule moléculaire |
C21H21N3O3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H21N3O3/c1-3-23(4-2)16-12-10-15(11-13-16)14-18-19(25)22-21(27)24(20(18)26)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,22,25,27)/b18-14- |
Clé InChI |
MYRKLVZIUAHQBN-JXAWBTAJSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


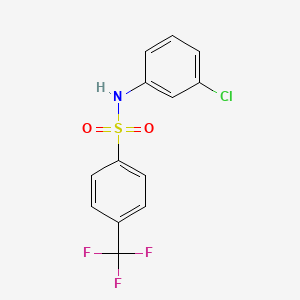
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
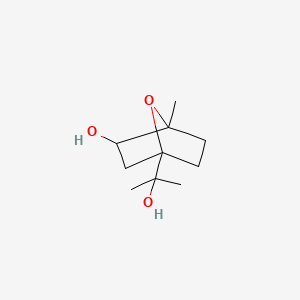

![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)

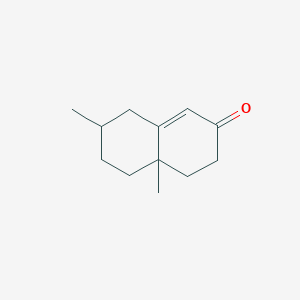

![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
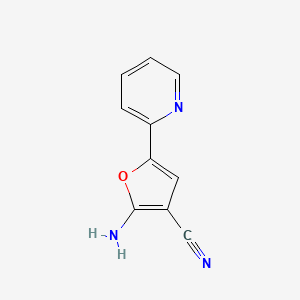
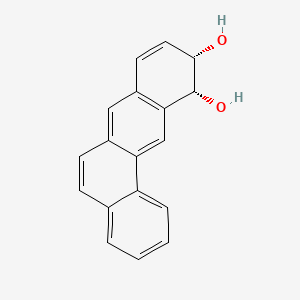
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
